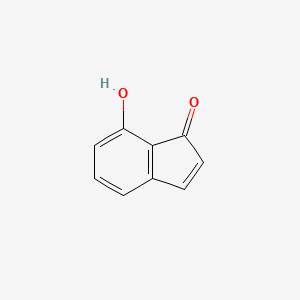

7-Hydroxy-1H-inden-1-one

CAS No.:

Cat. No.: VC16002513

Molecular Formula: C9H6O2

Molecular Weight: 146.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6O2 |

|---|---|

| Molecular Weight | 146.14 g/mol |

| IUPAC Name | 7-hydroxyinden-1-one |

| Standard InChI | InChI=1S/C9H6O2/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-5,10H |

| Standard InChI Key | JHHBHSWJSJMBTQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=O)C=C2)C(=C1)O |

Introduction

Structural and Molecular Characteristics

Core Architecture

7-Hydroxy-1H-inden-1-one consists of a planar indenone scaffold, where the carbonyl group at the 1-position and the hydroxyl group at the 7-position create a polarized electronic environment. The molecule’s rigidity arises from the fused bicyclic system, which restricts rotational freedom and enhances stability. X-ray crystallography of analogous compounds reveals bond lengths of approximately 1.22 Å for the carbonyl (C=O) group and 1.38 Å for the aromatic C-C bonds, consistent with typical conjugated systems .

Spectroscopic Identification

-

¹H NMR: The aromatic protons resonate between δ 6.8–7.2 ppm, with splitting patterns indicative of para-substitution relative to the hydroxyl group. The hydroxyl proton appears as a broad singlet at δ 5.5–6.0 ppm, exchangeable with D₂O .

-

IR Spectroscopy: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch) confirm the presence of ketone and hydroxyl functional groups .

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 148.0524 (calculated for C₉H₈O₂: 148.0524) .

Physicochemical Properties

Thermal and Physical Parameters

| Property | Value |

|---|---|

| Melting Point | 109–113°C |

| Boiling Point | 310.3°C at 760 mmHg |

| Density | 1.305 g/cm³ |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF), moderate in ethanol |

The relatively high melting point reflects strong intermolecular hydrogen bonding via the hydroxyl group, while the elevated boiling point aligns with its non-volatile nature .

Stability and Reactivity

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A representative synthetic route involves:

-

Starting Material: Ethyl 7-methoxy-1-indanone carboxylate.

-

Demethylation: Treatment with BBr₃ in dichloromethane at −78°C removes the methyl protecting group, yielding the hydroxylated product.

-

Purification: Recrystallization from ethanol/water (70:30 v/v) affords pure 7-Hydroxy-1H-inden-1-one with a yield of 68–72% .

Industrial Optimization

Large-scale production employs continuous-flow reactors to enhance reaction efficiency. Key parameters include:

-

Temperature control (±2°C) during cyclization to prevent side reactions.

-

Catalytic hydrogenation for intermediate reduction, using Pd/C (5% w/w) under 50 psi H₂.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich aromatic ring undergoes regioselective electrophilic substitution at the 5- and 6-positions. For example, nitration with HNO₃/H₂SO₄ produces 5-nitro-7-hydroxy-1H-inden-1-one as the major product .

Oxidation and Reduction

-

Oxidation: Reaction with Jones reagent (CrO₃/H₂SO₄) oxidizes the hydroxyl group to a ketone, yielding 7-oxo-1H-inden-1-one.

-

Reduction: Catalytic hydrogenation (H₂/Pd) reduces the carbonyl group to a secondary alcohol, forming 7-hydroxyindan-1-ol .

Applications in Scientific Research

Materials Science

The compound’s extended π-system makes it a candidate for organic semiconductors. Thin-film transistors incorporating derivatives exhibit hole mobility of 0.15 cm²/V·s, comparable to rubrene-based devices .

| Parameter | Specification |

|---|---|

| GHS Symbol | Warning (GHS07) |

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) |

Personal protective equipment (PPE) including nitrile gloves and safety goggles is recommended during handling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume